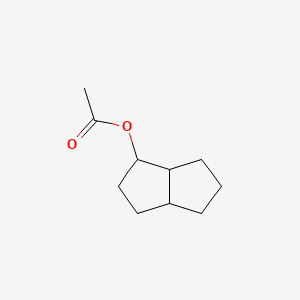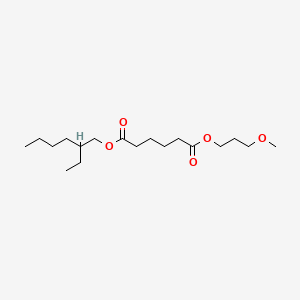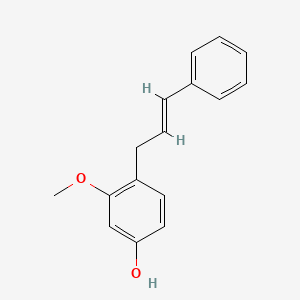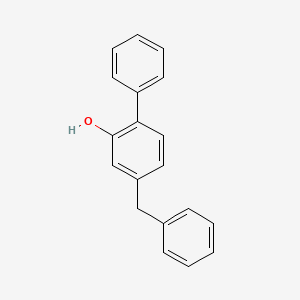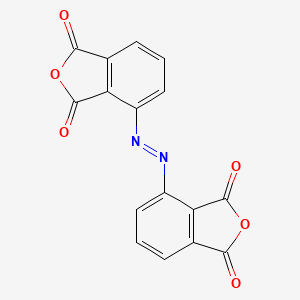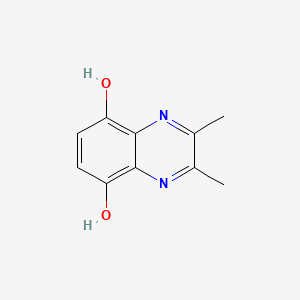
Sodium C-dodecyl hydrogen sulphonatosuccinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium C-dodecyl hydrogen sulphonatosuccinate is a surfactant with the molecular formula C16H30NaO7S and a molecular weight of 388.45203 g/mol . It is commonly used in various industrial and research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Sodium C-dodecyl hydrogen sulphonatosuccinate typically involves the sulfonation of dodecyl succinate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions include maintaining a specific temperature and pH to optimize the yield and purity of the compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation processes. These processes are designed to be efficient and cost-effective, ensuring a high yield of the compound. The industrial production methods also incorporate purification steps to achieve the desired level of purity.
Analyse Chemischer Reaktionen
Types of Reactions: Sodium C-dodecyl hydrogen sulphonatosuccinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide or thiol group.
Substitution: The compound can participate in substitution reactions where the sulfonate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, including halides and amines.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfides or thiols.
Substitution: Compounds with different functional groups replacing the sulfonate group.
Wissenschaftliche Forschungsanwendungen
Sodium C-dodecyl hydrogen sulphonatosuccinate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell lysis and protein extraction protocols due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems and as an emulsifying agent in pharmaceutical formulations.
Industry: Utilized in the production of detergents, emulsifiers, and other industrial products
Wirkmechanismus
The mechanism of action of Sodium C-dodecyl hydrogen sulphonatosuccinate involves its ability to reduce surface tension and form micelles. This property allows it to solubilize hydrophobic compounds and enhance their interaction with aqueous environments. The compound targets lipid membranes and proteins, disrupting their structure and function, which is particularly useful in cell lysis and protein extraction .
Vergleich Mit ähnlichen Verbindungen
Sodium dodecyl sulfate (SDS): A widely used surfactant with similar properties but different molecular structure.
Sodium laureth sulfate (SLES): Another surfactant with similar applications but different chemical composition.
Cetylpyridinium chloride (CPC): A surfactant with antimicrobial properties used in oral care products
Uniqueness: Sodium C-dodecyl hydrogen sulphonatosuccinate is unique due to its specific molecular structure, which provides distinct surfactant properties. Its ability to form stable micelles and reduce surface tension makes it particularly effective in various applications compared to other similar compounds .
Eigenschaften
CAS-Nummer |
71963-18-3 |
|---|---|
Molekularformel |
C16H30NaO7S+ |
Molekulargewicht |
389.5 g/mol |
IUPAC-Name |
sodium;2-dodecyl-3-sulfobutanedioic acid |
InChI |
InChI=1S/C16H30O7S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13(15(17)18)14(16(19)20)24(21,22)23;/h13-14H,2-12H2,1H3,(H,17,18)(H,19,20)(H,21,22,23);/q;+1 |
InChI-Schlüssel |
GEZDTLSILCSBMT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC(C(C(=O)O)S(=O)(=O)O)C(=O)O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


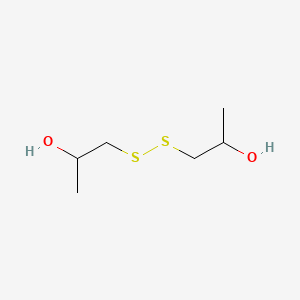
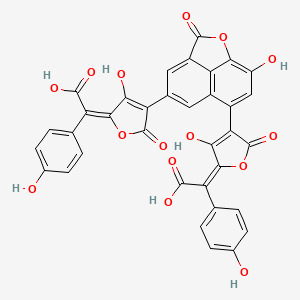
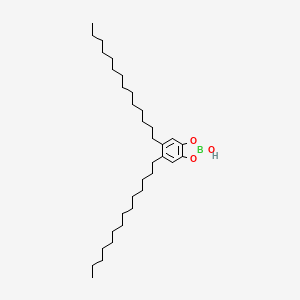

![2-[2-(Oleoyloxy)ethyl]-1,4-butanediyl dioleate](/img/structure/B12660810.png)
